4-(4-(Benzyloxy)-2-methylbenzoyl)-1-(2-(dimethylamino)ethyl)-5-(4-ethoxyphenyl)-3-hydroxy-1H-pyrrol-2(5H)-one
Description
Its structure includes:
- A 2-(dimethylamino)ethyl substituent at position 1, contributing to solubility and basicity.
- A 4-ethoxyphenyl group at position 5, which may influence metabolic stability and receptor binding.
- A 3-hydroxy group on the pyrrolidinone core, enabling hydrogen bonding and metal coordination.
Properties
CAS No. |
487020-60-0 |
|---|---|
Molecular Formula |
C31H34N2O5 |
Molecular Weight |
514.6 g/mol |
IUPAC Name |
(4E)-1-[2-(dimethylamino)ethyl]-5-(4-ethoxyphenyl)-4-[hydroxy-(2-methyl-4-phenylmethoxyphenyl)methylidene]pyrrolidine-2,3-dione |
InChI |
InChI=1S/C31H34N2O5/c1-5-37-24-13-11-23(12-14-24)28-27(30(35)31(36)33(28)18-17-32(3)4)29(34)26-16-15-25(19-21(26)2)38-20-22-9-7-6-8-10-22/h6-16,19,28,34H,5,17-18,20H2,1-4H3/b29-27+ |
InChI Key |
FOERQYNCNFXREH-ORIPQNMZSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C2/C(=C(/C3=C(C=C(C=C3)OCC4=CC=CC=C4)C)\O)/C(=O)C(=O)N2CCN(C)C |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C(=C(C3=C(C=C(C=C3)OCC4=CC=CC=C4)C)O)C(=O)C(=O)N2CCN(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(Benzyloxy)-2-methylbenzoyl)-1-(2-(dimethylamino)ethyl)-5-(4-ethoxyphenyl)-3-hydroxy-1H-pyrrol-2(5H)-one typically involves multiple steps, each requiring specific reagents and conditions. The process often starts with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common reagents used in these reactions include benzyloxy compounds, methylbenzoyl chlorides, and dimethylaminoethyl derivatives. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability. These systems allow for precise control over reaction conditions and can be scaled up to produce large quantities of the compound .
Chemical Reactions Analysis
Types of Reactions
4-(4-(Benzyloxy)-2-methylbenzoyl)-1-(2-(dimethylamino)ethyl)-5-(4-ethoxyphenyl)-3-hydroxy-1H-pyrrol-2(5H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce new functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
4-(4-(Benzyloxy)-2-methylbenzoyl)-1-(2-(dimethylamino)ethyl)-5-(4-ethoxyphenyl)-3-hydroxy-1H-pyrrol-2(5H)-one has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic properties, such as its ability to modulate biological pathways involved in disease.
Industry: It is used in the development of new materials and as a precursor for the synthesis of industrial chemicals.
Mechanism of Action
The mechanism by which 4-(4-(Benzyloxy)-2-methylbenzoyl)-1-(2-(dimethylamino)ethyl)-5-(4-ethoxyphenyl)-3-hydroxy-1H-pyrrol-2(5H)-one exerts its effects involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
Key structural analogs differ in substituents at positions 1, 4, and 5 of the pyrrolidinone core. These modifications significantly alter molecular weight (MW), melting point (mp), and solubility.
Table 1: Structural and Physical Comparison
*Estimated based on analogs.
- Substituent Impact: Electron-Withdrawing Groups (e.g., trifluoromethoxy in 23): Increase thermal stability (higher mp) but reduce synthetic yield due to steric and electronic challenges . Aminoalkyl Chains (e.g., DMAE in the target compound): Likely improve aqueous solubility compared to hydroxypropyl analogs (e.g., 23) .
Bioactivity and Structure-Activity Relationships (SAR)
While bioactivity data for the target compound are absent in the evidence, analogs highlight critical trends:
- Substituent Position : The 4-aroyl group (e.g., benzoyl derivatives) is essential for receptor binding, as seen in analogs like 23 and 25 , which showed moderate activity in preliminary screens .
- Polar vs. Nonpolar Substituents: Hydrophilic groups (e.g., hydroxypropyl in 23) reduce bioavailability compared to aminoethyl chains, as inferred from pharmacokinetic studies on related molecules .
Biological Activity
4-(4-(Benzyloxy)-2-methylbenzoyl)-1-(2-(dimethylamino)ethyl)-5-(4-ethoxyphenyl)-3-hydroxy-1H-pyrrol-2(5H)-one is a synthetic compound with potential applications in medicinal chemistry and biological research. This article focuses on its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by multiple functional groups, including:
- Benzyloxy group : Imparts lipophilicity and potential for receptor binding.
- Dimethylaminoethyl group : Enhances solubility and may influence pharmacokinetics.
- Pyrrole ring : Known for its biological activity, particularly in enzyme inhibition.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions like cancer or inflammation.
- Receptor Binding : It may bind to various receptors, modulating their activity and influencing cellular signaling pathways.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest.
| Cancer Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 10.5 | Apoptosis induction |
| A549 (Lung) | 8.3 | Cell cycle arrest |
| HeLa (Cervical) | 12.0 | Inhibition of proliferation |
These findings suggest that the compound may serve as a lead candidate for further development in cancer therapeutics.
Antimicrobial Activity
The compound also demonstrates antimicrobial properties against various bacterial and fungal strains. The minimum inhibitory concentration (MIC) values have been determined as follows:
| Microorganism | MIC (µg/mL) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 25 | Bactericidal |
| Escherichia coli | 30 | Bacteriostatic |
| Candida albicans | 20 | Fungicidal |
These results indicate its potential application in treating infections caused by resistant strains .
Study 1: Anticancer Efficacy
A study conducted on the MCF-7 breast cancer cell line revealed that treatment with the compound led to a significant decrease in cell viability. Flow cytometry analysis indicated an increase in the percentage of apoptotic cells after treatment, confirming its role as an apoptosis inducer.
Study 2: Antimicrobial Effectiveness
In another investigation, the compound was tested against clinical isolates of Staphylococcus aureus. It showed a notable reduction in bacterial load in vitro, suggesting its potential use as an alternative antimicrobial agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
